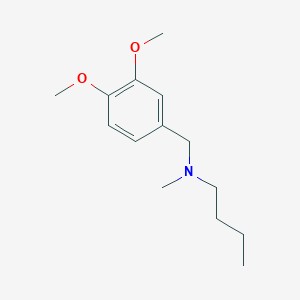
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D2 receptor. It has also been found to bind to the serotonin 5-HT1A receptor and the alpha2-adrenergic receptor. Additionally, it has been shown to modulate the activity of the GABAergic system.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, leading to its anxiolytic and antidepressant effects. It has also been found to increase the levels of GABA, leading to its anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity for the dopamine D2 receptor. Additionally, it has a long half-life, allowing for prolonged effects. However, one limitation of using N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is its potential for toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in scientific research. One area of interest is its potential for the treatment of addiction, as it has been found to decrease dopamine levels in the brain. Additionally, N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide may have potential for the treatment of neurodegenerative diseases, such as Parkinson's disease, due to its effects on dopamine levels. Further research is needed to fully understand the potential applications of N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in these areas.
Métodos De Síntesis
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with diphenylmethylpiperazine, followed by the addition of thiourea. Other methods include the reaction of 4-chlorobenzaldehyde with diphenylmethylamine, followed by the addition of piperazine and thiourea.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it useful for studying the mechanisms of these conditions. It has also been shown to have anticonvulsant and analgesic effects, making it useful for studying pain and seizure disorders.
Propiedades
IUPAC Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3S/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKIHMFUMSIHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)

![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)

![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)

